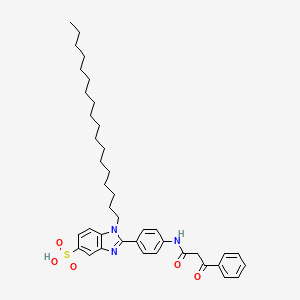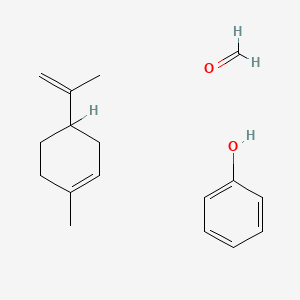![molecular formula C4H8NNa3O8P2 B13769853 Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- CAS No. 68025-41-2](/img/structure/B13769853.png)
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- is a complex compound that features a nickel ion coordinated with a bis(phosphonomethyl)glycinato ligand
Preparation Methods
The synthesis of Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- typically involves the reaction of nickel salts with N,N-bis(phosphonomethyl)glycine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale batch reactions with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel ion.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are possible, where the bis(phosphonomethyl)glycinato ligand can be replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s interaction with biological molecules makes it a subject of study in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Industry: It is used in industrial processes that require specific catalytic activities or coordination chemistry.
Mechanism of Action
The mechanism by which Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- exerts its effects involves the coordination of the nickel ion with the bis(phosphonomethyl)glycinato ligand. This coordination can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- can be compared with other similar compounds, such as:
- Nickelate(3-), [N,N-bis(phosphonomethyl)glycinato(5-)]-, tripotassium, (T-4)-
- Triammonium [N,N-bis(phosphonomethyl)glycinato(5-)]nickelate(3-)
These compounds share similar coordination chemistry but may differ in their specific ligands or counterions, leading to variations in their chemical properties and applications.
Properties
CAS No. |
68025-41-2 |
|---|---|
Molecular Formula |
C4H8NNa3O8P2 |
Molecular Weight |
329.03 g/mol |
IUPAC Name |
trisodium;2-[bis[[hydroxy(oxido)phosphanyl]oxymethyl]amino]acetate |
InChI |
InChI=1S/C4H9NO8P2.3Na/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;/h8,10H,1-3H2,(H,6,7);;;/q-2;3*+1/p-1 |
InChI Key |
IELKCCQHHJXMED-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])N(COP(O)[O-])COP(O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



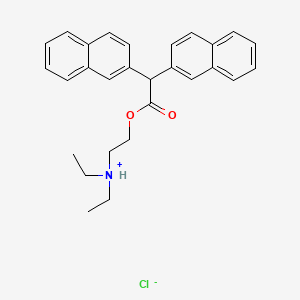
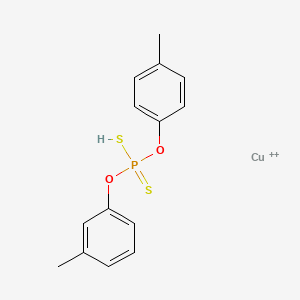
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
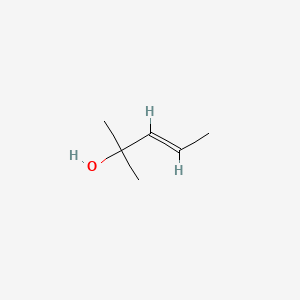
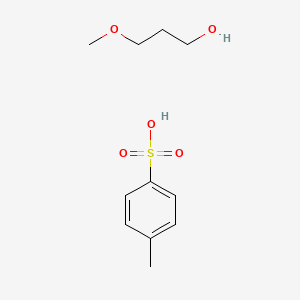



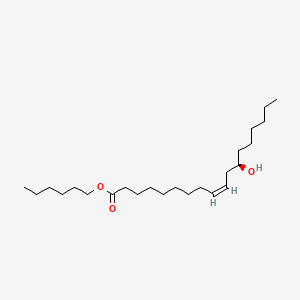
![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)

